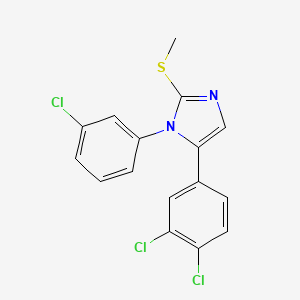![molecular formula C22H22N4O4 B2487395 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477854-45-8](/img/structure/B2487395.png)
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxicity and Anticancer Activity :
- Hassan et al. (2014) synthesized compounds related to the specified chemical, testing their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
- Kim et al. (2011) reported the synthesis of analogs of this compound, which demonstrated antiproliferative effects on cancer cells, including melanoma and hematopoietic cell lines (Kim, Kim, Lee, Yu, & Hah, 2011).
- Another study by Zítko et al. (2013) explored similar compounds for their antimycobacterial activity and in vitro cytotoxicity (Zítko, Servusová, Paterová, Mandíková, Kubíček, Kučera, Hrabcova, Kuneš, Soukup, & Doležal, 2013).
Antimicrobial and Antibacterial Activity :
- Aghekyan et al. (2020) synthesized derivatives including this compound, examining their antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
- Servusová et al. (2012) created similar amides and evaluated them for antimycobacterial, antifungal, and antibacterial activity (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).
Enzyme Inhibition and Pharmaceutical Potential :
- Raboisson et al. (2003) discussed a series of pyrazolo[1,5-a]-1,3,5-triazines, as phosphodiesterase type 4 inhibitors, showing potential as a new structural class of potent inhibitors (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, & Bourguignon, 2003).
Synthesis and Structural Analysis :
- A study by Saleem et al. (2018) focused on the synthesis, crystal structure, and biological activities of related compounds, emphasizing the importance of understanding drug binding mechanisms (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-7-3-15(4-8-17)14-25-11-12-26-20(22(25)28)13-19(24-26)21(27)23-16-5-9-18(30-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUGTQWPDRMXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4=CC=C(C=C4)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![4-[[(3,5-Dimethoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2487314.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)
![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)
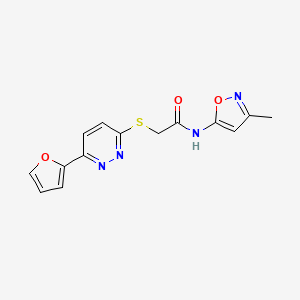
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)
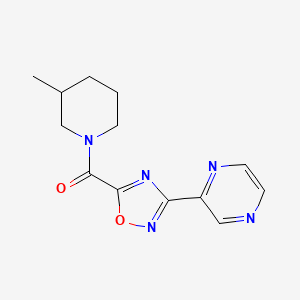
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
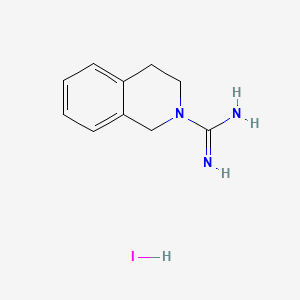
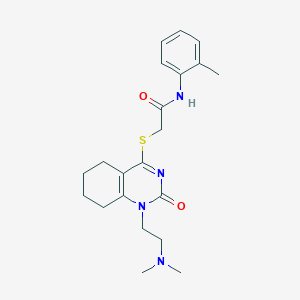
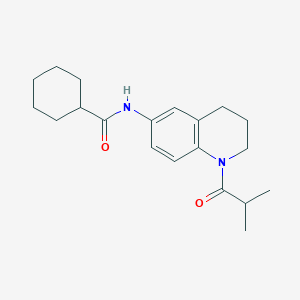
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
